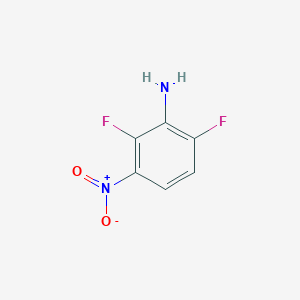

2,6-Difluoro-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPVREQNMNPOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617735 | |

| Record name | 2,6-Difluoro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-09-5 | |

| Record name | 2,6-Difluoro-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,6-Difluoro-3-nitroaniline from 1,2,3-Trichlorobenzene

Introduction

2,6-Difluoro-3-nitroaniline is a valuable intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern makes it a crucial building block for introducing fluorinated moieties into complex molecules. The synthesis of this compound, however, presents several challenges, primarily related to the selective introduction of functional groups onto the aromatic ring. This guide provides a detailed, in-depth exploration of a robust synthetic pathway starting from the readily available and relatively inexpensive 1,2,3-trichlorobenzene.[2][3] The described multi-step process involves key transformations including halogen exchange, selective reduction, amination, and nitration, each optimized to ensure a good yield and high purity of the final product.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It aims to provide not just a protocol, but a comprehensive understanding of the underlying chemical principles and experimental considerations that are critical for the successful execution of this synthesis.

Overall Synthetic Pathway

The transformation of 1,2,3-trichlorobenzene into this compound is a multi-step process that has been elegantly designed to overcome the challenges of regioselectivity. The overall strategy can be visualized as follows:

References

2,6-Difluoro-3-nitroaniline CAS number 25892-09-5 properties

An In-depth Technical Guide to 2,6-Difluoro-3-nitroaniline (CAS: 25892-09-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis, reactivity, and applications of this compound, a key fluorinated building block. The information herein is synthesized from established chemical literature and supplier technical data to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of a Fluorinated Intermediate

This compound, identified by its CAS number 25892-09-5, is a substituted aromatic amine of significant interest in organic synthesis.[1][2] Its molecular architecture, featuring two electron-withdrawing fluorine atoms ortho to an electron-donating amine group, and a nitro group meta to the amine, creates a unique electronic and steric profile. This specific arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular frameworks.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[3][4] The nitro group and the primary amine on the this compound scaffold serve as versatile synthetic handles, allowing for a wide array of chemical transformations. This makes the compound a crucial precursor for the synthesis of novel pharmaceuticals, agrochemicals, and functional dyes.[5][6][7]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 25892-09-5 | [1][8][9][10][11] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [9][12] |

| Molecular Weight | 174.10 g/mol | [9] |

| Appearance | Powder/Solid | [13] |

| Boiling Point | 286 °C | [8][13] |

| Density | 1.554 g/cm³ | [8][13] |

| Flash Point | 126 °C | [8][13] |

| pKa | -0.26 ± 0.10 (Predicted) | [8] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [8][13] |

Spectroscopic Characterization

While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for the confident prediction of its key spectroscopic features based on the analysis of analogous compounds.[3][14]

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two adjacent protons on the ring. These would appear as doublets of doublets (or more complex multiplets) due to coupling with each other and with the neighboring fluorine atoms. The amine (-NH₂) protons would typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will show characteristic large C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR would likely show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, typical for a primary amine (asymmetric and symmetric stretches).[3]

-

NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[3][15]

-

C-F Stretching: Strong absorptions in the 1200-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 174.[3] Characteristic fragmentation patterns for aromatic nitro compounds often involve the loss of the nitro group ([M - NO₂]⁺ at m/z 128) or nitric oxide ([M - NO]⁺ at m/z 144).[3][16]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted nitroanilines often involves multi-step sequences. While specific literature for the direct synthesis of this compound is scarce, a logical route can be inferred from established organic chemistry principles and related preparations.[17][18] A plausible approach involves the careful nitration of a pre-existing difluoroaniline or the manipulation of a more complex halogenated precursor.

A common strategy for analogous compounds involves the chlorination and subsequent nitration of a difluorobenzene derivative, followed by reduction.[17][18]

Caption: Plausible generalized synthesis workflow.

Core Reactivity

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The most common and powerful transformation is the reduction of the nitro group to a primary amine. This creates a difluorinated benzene-1,2-diamine derivative, a key precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent in medicinal chemistry. Standard reduction conditions include catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., SnCl₂, Fe/HCl).[3]

-

Reactions of the Amine Group: The primary amine is nucleophilic and can undergo a range of classic reactions, including diazotization (to form diazonium salts, which are gateways to many other functional groups), acylation, alkylation, and condensation reactions.[3]

-

Aromatic Ring Substitution: The aromatic ring's reactivity towards electrophilic substitution is complex. The powerful activating effect of the amine group is tempered by the deactivating, meta-directing nitro group and the deactivating, ortho/para-directing fluorine atoms. Nucleophilic aromatic substitution (SNAr) of the fluorine atoms is also a possibility, particularly if a strong electron-withdrawing group is introduced at the para position.

Caption: Key reactive sites and transformations.

Application in Drug Discovery and Materials Science

Aromatic nitro compounds are crucial intermediates in the synthesis of a vast number of drugs and bioactive molecules.[4][19] The presence of the nitro group serves as a masked amine, allowing for its introduction late in a synthetic sequence.

The specific structure of this compound makes it an attractive starting material for:

-

Pharmaceuticals: As a precursor for synthesizing fluorinated heterocyclic scaffolds. The resulting diamine (after nitro reduction) is primed for cyclization reactions to form benzimidazoles, quinoxalines, and other fused ring systems that are common motifs in active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on fluorinated and nitrated aromatic intermediates to enhance efficacy and tune physicochemical properties.[5]

-

Dyes and Pigments: The chromophoric properties of the nitroaniline system can be modified and incorporated into larger structures to create specialized dyes.[20]

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following guidelines are based on typical Safety Data Sheet (SDS) information for related compounds.[10][21][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21]

-

Toxicology: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Exemplary Experimental Protocol: Reduction of the Nitro Group

This protocol details a standard, reliable method for the reduction of this compound to 2,6-difluoro-benzene-1,2-diamine. This transformation is a pivotal step in leveraging this intermediate for heterocyclic synthesis.

Objective: To synthesize 2,6-difluoro-benzene-1,2-diamine.

Materials:

-

This compound (1.0 eq)

-

Ethanol or Methanol (as solvent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite or filter aid

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.

-

Add a suitable solvent like ethanol or methanol to dissolve the starting material completely.

-

Causality: The solvent must solubilize the starting material to ensure efficient contact with the heterogeneous catalyst. Alcohols are common choices for catalytic hydrogenations.

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. Adding it under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.

-

-

Hydrogenation:

-

Seal the flask and purge the system several times by evacuating and backfilling with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

-

Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for the reaction to proceed efficiently.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Causality: TLC provides a quick and effective way to track the disappearance of the starting material (which is often colored) and the appearance of the more polar diamine product.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite or another filter aid to remove the palladium catalyst. Wash the filter pad with a small amount of the solvent.

-

Causality: Celite prevents the fine catalyst particles from passing through the filter paper and contaminating the product.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent.

-

The resulting crude solid is the desired 2,6-difluoro-benzene-1,2-diamine, which can be used directly or purified further by recrystallization or column chromatography if necessary.

-

References

- 1. This compound | 25892-09-5 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound CAS#: 25892-09-5 [chemicalbook.com]

- 9. 25892-09-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. 25892-09-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. 001chemical.com [001chemical.com]

- 13. KÃna 2,6-dÃflúor-3-nÃtróanilÃn CAS:25892-09-5 Framleiðendur - Ãkeypis sýnishorn - Alfa Chemical [tlh.alfachemsp.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 18. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 21. fishersci.com [fishersci.com]

- 22. durhamtech.edu [durhamtech.edu]

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2,6-Difluoro-3-nitroaniline

Abstract: This technical guide provides a comprehensive analysis of 2,6-Difluoro-3-nitroaniline (CAS No: 25892-09-5), a key fluorinated aromatic intermediate. The document delves into its core chemical identity, molecular structure, and predicted spectroscopic profile, offering insights for compound characterization. A central focus is placed on its chemical reactivity, governed by the interplay of its amino, nitro, and fluoro substituents. Plausible synthetic pathways and the mechanisms of its principal reactions—including nitro group reduction and nucleophilic aromatic substitution—are discussed in detail. The guide outlines its utility as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, supported by generalized experimental protocols and safety guidelines. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative whose synthetic utility is derived from the unique electronic environment created by its three distinct functional groups. The presence of two electron-withdrawing fluorine atoms and a powerful nitro group on the aniline scaffold creates a molecule with specific and predictable reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 25892-09-5 | [1][2] |

| Molecular Formula | C₆H₄F₂N₂O₂ | |

| Molecular Weight | 174.10 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1F)N)F)--INVALID-LINK--[O-] | N/A |

| Physical Property | Value | Source |

| Appearance | Typically a yellow to orange solid | General knowledge for nitroanilines[3] |

| Purity | ≥95% (as commercially available) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, DMF | General knowledge for similar compounds[4] |

| Melting Point | Data not consistently available in public literature | [2][5] |

| Boiling Point | Data not available in public literature | [2][5] |

Part 2: Molecular Structure and Spectroscopic Profile

Structural Analysis & Electronic Effects

The reactivity of this compound is a direct consequence of the electronic interplay between its substituents.

-

Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance. It is a powerful ortho, para-director for electrophilic aromatic substitution.

-

Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It acts as a meta-director for electrophilic substitution but, more importantly, strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.

-

Fluorine Atoms (-F): These are electronegative and withdraw electron density via the inductive effect (deactivating), but donate electron density via resonance (activating). They are considered deactivating groups overall but are ortho, para-directors.

In this compound, the nitro group is ortho to one fluorine (at C2) and meta to the other (at C6). The combined electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic attack.

Predicted Spectroscopic Data

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR Spectroscopy: The spectrum would show two signals in the aromatic region, corresponding to the protons at C4 and C5. Each signal would appear as a multiplet due to coupling with the adjacent proton and the fluorine atoms.

-

¹³C NMR Spectroscopy: Six distinct signals are expected for the aromatic carbons, as the molecule is asymmetric. The carbons bonded to fluorine (C2, C6) and the nitro group (C3) would show characteristic shifts and C-F coupling.

-

¹⁹F NMR Spectroscopy: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at C2 and C6.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-F stretching (around 1100-1300 cm⁻¹).[6]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of approximately 174.02. Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z 46) and NO (m/z 30).

Part 3: Synthesis and Manufacturing

A plausible and common strategy for the synthesis of substituted nitroanilines involves the direct nitration of the corresponding aniline precursor. However, due to the strong activating nature of the amino group, this reaction can be difficult to control and may lead to oxidation or polysubstitution. A more controlled approach involves the nitration of a precursor followed by modification. For this compound, a logical pathway is the electrophilic nitration of 2,6-difluoroaniline.

Generalized Synthetic Workflow

Caption: Generalized workflow for the nitration of 2,6-difluoroaniline.

Experimental Protocol: Electrophilic Nitration

Causality: The use of a mixed acid system (HNO₃/H₂SO₄) is standard for nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. The reaction must be performed at low temperatures to prevent over-nitration and oxidative side reactions, which are common when dealing with activated rings like anilines.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 2,6-difluoroaniline (1.0 eq.) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq.) to cooled concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature at 0-10 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The resulting precipitate is the crude product.

-

Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 4: Chemical Reactivity and Synthetic Utility

The combination of functional groups in this compound provides multiple handles for subsequent chemical transformations, making it a valuable synthetic intermediate.

Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Reduction of the Nitro Group

The most common transformation is the reduction of the nitro group to a primary amine. This yields 2,6-difluorobenzene-1,3-diamine, a valuable precursor for building heterocyclic structures like benzimidazoles or for creating polymers.

-

Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or methanol.[7][8]

-

Metal/Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, strongly enhanced by the nitro group, activates the fluorine atoms as excellent leaving groups for SNAr reactions.[9][10] This allows for the introduction of a wide range of nucleophiles.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores aromaticity.

-

Regioselectivity: The fluorine at the C2 position is ortho to the activating nitro group, while the fluorine at C6 is para to it. Both positions are highly activated. The specific site of substitution can depend on the nucleophile and reaction conditions, though the C6 position is often favored due to less steric hindrance from the adjacent amino group.

-

Common Nucleophiles: Alkoxides (RO⁻), amines (R₂NH), and thiolates (RS⁻) are commonly used to displace the fluorine atoms.

Reactions of the Amino Group

The primary amine can undergo standard reactions typical for anilines, such as N-alkylation, N-acylation, or diazotization, provided the reaction conditions are compatible with the other functional groups.[7]

Part 5: Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex molecules.

-

Pharmaceutical Synthesis: The difluoroaniline motif is a common feature in modern drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.[11] The three functional groups on this molecule offer orthogonal handles for sequential modification, enabling the synthesis of diverse compound libraries for screening. Nitro-containing compounds themselves are active substances in many medicines.[12][13][14]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. This intermediate can serve as a starting point for creating new herbicides, pesticides, and fungicides.[7]

-

Dye and Pigment Industry: Nitroanilines are classic precursors in the synthesis of azo dyes.[15][16] The specific substitution pattern of this molecule could be used to develop specialty dyes with unique properties.

Part 6: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that this compound must be handled with appropriate caution. While a specific, comprehensive toxicological profile is not available, the hazards can be inferred from its structural components: nitroaromatics and aromatic amines.

| Hazard Category | Precautionary Measures |

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[17][18] Avoid creating dust. Use only in a well-ventilated area or chemical fume hood.[19] |

| Irritation | Causes skin and serious eye irritation.[17] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19][20] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18] |

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 25892-09-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 25892-09-5 [chemicalbook.com]

- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound CAS#: 25892-09-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 8. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. durhamtech.edu [durhamtech.edu]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoro-3-nitroaniline

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,6-Difluoro-3-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by established methodologies and theoretical principles. We will explore the influence of the compound's unique substitution pattern on its NMR spectra, offering a predictive and interpretive framework in the absence of a single, comprehensive experimental dataset in publicly available literature.

Introduction: The Structural Significance of this compound

This compound (CAS No. 122129-79-7) is a substituted aromatic amine of significant interest in medicinal and materials chemistry.[1] Its structure, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a strong electron-withdrawing nitro group meta to the amino group, creates a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. Understanding the precise ¹H and ¹³C NMR spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, in addition to the signal from the amine protons. The chemical shifts and coupling patterns are dictated by the combined electronic effects of the fluorine, nitro, and amino substituents.

Substituent Effects on Proton Chemical Shifts:

-

Amino Group (-NH₂): This is a strong electron-donating group through resonance, which tends to shield aromatic protons, shifting their signals to a lower chemical shift (upfield).

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals to a higher chemical shift (downfield). It also exhibits a weaker electron-donating resonance effect.[2]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, causing significant deshielding of aromatic protons, particularly those in ortho and para positions.[3]

In this compound, the interplay of these effects leads to a complex pattern of shielding and deshielding. The protons at the 4 and 5 positions are the ones observed in the ¹H NMR spectrum.

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.8 - 8.2 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 1-2 Hz |

| H-5 | ~6.8 - 7.2 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-10 Hz |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | - |

Justification of Predictions:

The proton at the C-4 position (H-4) is situated para to one fluorine atom and meta to the other, and importantly, it is ortho to the strongly electron-withdrawing nitro group. This proximity to the nitro group is expected to cause significant deshielding, placing its signal at a relatively high chemical shift. The multiplicity is predicted to be a triplet of doublets due to coupling with the adjacent H-5 proton (³J(H-H)) and the two non-equivalent fluorine atoms (⁴J(H-F) and ⁵J(H-F)).

The proton at the C-5 position (H-5) is ortho to one fluorine atom and para to the amino group. The shielding effect of the amino group will be counteracted by the deshielding effect of the ortho fluorine. This proton will be coupled to the adjacent H-4 proton (³J(H-H)) and the fluorine at C-6 (³J(H-F)), leading to a triplet of doublets. The coupling constants between protons and fluorine atoms over multiple bonds are characteristic and provide valuable structural information.[4][5]

The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons, each influenced by the attached substituents and exhibiting characteristic couplings to the fluorine atoms.

Substituent Effects on Carbon Chemical Shifts:

-

Amino Group (-NH₂): This group strongly shields the ipso-carbon (the carbon it is attached to) and the carbons ortho and para to it.

-

Fluorine Atoms (-F): Fluorine causes a significant downfield shift for the ipso-carbon due to its high electronegativity. It also influences the chemical shifts of adjacent carbons.

-

Nitro Group (-NO₂): The nitro group deshields the ipso-carbon and other carbons in the ring, particularly the ortho and para positions.

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | ~135 - 140 | Triplet (t) | ²J(C-F) ≈ 10-15 Hz |

| C-2 | ~150 - 155 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-3 | ~125 - 130 | Doublet of doublets (dd) | ²J(C-F) ≈ 15-20 Hz, ²J(C-F) ≈ 2-5 Hz |

| C-4 | ~120 - 125 | Singlet or small doublet | ⁴J(C-F) ≈ 1-3 Hz |

| C-5 | ~110 - 115 | Doublet (d) | ³J(C-F) ≈ 20-25 Hz |

| C-6 | ~150 - 155 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-20 Hz |

Justification of Predictions:

The carbons directly bonded to the fluorine atoms (C-2 and C-6) will exhibit the largest chemical shifts and large one-bond carbon-fluorine coupling constants (¹J(C-F)).[6] The carbon attached to the amino group (C-1) will be influenced by the two ortho fluorine atoms, leading to a triplet multiplicity. The carbon bearing the nitro group (C-3) will be deshielded and show coupling to both fluorine atoms. The chemical shifts of C-4 and C-5 will be influenced by the combination of all three substituents. The predicted values are based on the analysis of substituent effects and comparison with data from related compounds like 2,6-difluoroaniline.[7][8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants for all signals.

-

Visualization of Molecular Structure and NMR Correlations

Diagrams are essential for visualizing the relationships between the molecular structure and the NMR data.

Molecular Structure of this compound:

Caption: Molecular structure of this compound with atom numbering.

Key ¹H-¹H and ¹H-¹⁹F Couplings:

Caption: Predicted significant proton-proton and proton-fluorine couplings.

Conclusion and Future Perspectives

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically evaluating the electronic effects of the amino, fluoro, and nitro substituents and drawing comparisons with related molecules, a robust framework for spectral interpretation has been established. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this compound.

Future work should focus on the experimental acquisition and full spectral assignment of this compound to validate and refine the predictions made in this guide. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the through-bond correlations. Such experimental data would serve as a valuable reference for the scientific community.

References

- 1. 001chemical.com [001chemical.com]

- 2. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluoro-3-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Textbook Mechanism

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for achieving this, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] This guide moves beyond a cursory overview to provide an in-depth analysis of the SNAr mechanism as it applies to a highly functionalized and synthetically valuable substrate: 2,6-Difluoro-3-nitroaniline .

This molecule presents a fascinating case study in competing electronic effects and regioselectivity. We will dissect the intricate roles of its substituents—the powerful nitro activating group, the dual fluorine leaving groups, and the modulating amino group—to provide a field-proven perspective on predicting and controlling its reactivity. The principles discussed herein are not merely theoretical; they are foundational for the rational design of synthetic routes and the optimization of reaction conditions in a drug development context.

The SNAr Mechanism: A Requisite Foundation

Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction targets an sp²-hybridized carbon within an aromatic ring.[2] A direct backside attack (as in SN2) is sterically impossible due to the planar ring structure, and the formation of a highly unstable aryl cation (as in SN1) is energetically prohibitive.[1]

Instead, the reaction proceeds via a two-step addition-elimination mechanism .[3]

-

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient ring carbon that bears a suitable leaving group. This is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity.[4] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5]

-

Elimination of the Leaving Group: In the second, generally faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

The viability and rate of an SNAr reaction are critically dependent on three factors:

-

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[2]

-

The nature of the leaving group.

-

The strength of the nucleophile.

Diagram: The Generalized SNAr Pathway

Deconstructing the Substrate: this compound

The reactivity of this specific substrate is a direct consequence of the electronic interplay between its four substituents.

The Nitro Group (-NO₂): The Engine of Reactivity

The nitro group at the C-3 position is the primary driver of the reaction. As a powerful electron-withdrawing group through both induction and resonance, it massively depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[7] Its ability to stabilize the negative charge of the Meisenheimer complex via resonance is the single most important factor enabling this reaction.[5]

The Fluorine Leaving Groups (-F): The "Element Effect"

In SNAr reactions, the typical leaving group trend seen in SN2 reactions is inverted: F > Cl > Br > I.[2] This "element effect" seems counterintuitive, as the C-F bond is the strongest carbon-halogen bond.[8] The explanation lies in the rate-determining step (RDS). Since the initial nucleophilic attack is the slow step, the bond strength to the leaving group is less critical.[4] Instead, the extreme electronegativity of fluorine exerts a powerful inductive effect, making the carbon atom it's attached to (the ipso-carbon) highly electrophilic and thus more susceptible to attack.[9] This inductive stabilization lowers the activation energy of the first step, accelerating the overall reaction.[4]

The Amino Group (-NH₂): A Modulating Influence

The amino group at the C-1 position is an electron-donating group (EDG) through resonance. Generally, EDGs deactivate aromatic rings towards nucleophilic attack. However, its influence is position-dependent. In this compound, the amino group's deactivating effect is overridden by the potent activation from the nitro group. Its presence is more relevant for its directing effects and its potential to participate in intramolecular hydrogen bonding, which can influence reaction kinetics and solvent choice.

Regioselectivity: The C-6 Fluorine as the Primary Target

A key question for this substrate is which of the two fluorine atoms will be displaced. The answer lies in the ability of the powerful nitro group to stabilize the intermediate Meisenheimer complex.

-

Attack at C-6: If a nucleophile attacks the C-6 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the ortho-nitro group through resonance. This provides substantial stabilization.

-

Attack at C-2: If a nucleophile attacks the C-2 position, the nitro group is meta to the site of attack. The negative charge cannot be delocalized onto the nitro group via resonance, only through the weaker inductive effect.[6]

Therefore, nucleophilic attack will occur preferentially at the C-6 position , which is ortho to the activating nitro group.

Diagram: Mechanism of Nucleophilic Attack on this compound

Field-Proven Insights: Experimental Protocol Design

The following protocol for the substitution of the C-6 fluorine with piperidine is a self-validating system, incorporating logical choices grounded in mechanistic understanding.

Objective

To synthesize 2-fluoro-3-nitro-6-(piperidin-1-yl)aniline via an SNAr reaction.

Reagents and Quantitative Data

| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount |

| This compound | 174.11 | 1.0 | 1.74 g (10 mmol) |

| Piperidine | 85.15 | 2.2 | 2.09 mL (22 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15 mmol) |

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 50 mL |

Causality Behind Experimental Choices

-

Nucleophile: Piperidine is a common, moderately strong secondary amine nucleophile. Using a slight excess (2.2 eq.) ensures the reaction goes to completion and compensates for any potential side reactions.

-

Base: Potassium carbonate is a mild inorganic base. Its role is crucial: it neutralizes the hydrofluoric acid (HF) that is cogenerated as the piperidine nitrogen attacks and a proton is lost. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.

-

Solvent: DMSO is the solvent of choice. As a polar aprotic solvent, it effectively solvates the K⁺ cation but poorly solvates anions. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[10]

-

Temperature: The reaction is initiated at room temperature but may require gentle heating (e.g., 60-80 °C). The high activation of the substrate means harsh conditions are often unnecessary. Reaction progress should dictate the thermal input.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.74 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 50 mL of anhydrous DMSO via syringe. Stir the suspension for 10 minutes under a nitrogen atmosphere to ensure an inert environment.

-

Nucleophile Addition: Slowly add piperidine (2.09 mL, 22 mmol) to the stirring suspension at room temperature. The reaction mixture will typically change color (often to a deep red or purple), indicating the formation of the Meisenheimer complex.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression. If the reaction is sluggish after 2 hours, gently heat the mixture to 70 °C.

-

Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture into 250 mL of ice-cold water. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-fluoro-3-nitro-6-(piperidin-1-yl)aniline.

Diagram: Experimental Workflow

Conclusion for the Practicing Scientist

This compound is a textbook example of a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is governed by a predictable set of electronic principles: potent activation by an ortho/para nitro group and the unique role of fluorine as an excellent leaving group in the SNAr context. The clear regiochemical preference for substitution at the C-6 position allows for its reliable use as a scaffold in medicinal chemistry and materials science. By understanding the causality behind the choice of reagents, solvents, and conditions, researchers can leverage this powerful reaction to build molecular complexity with precision and control.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the electronic properties of 2,6-Difluoro-3-nitroaniline

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2,6-Difluoro-3-nitroaniline

Abstract

This guide provides a comprehensive theoretical and spectroscopic analysis of this compound, a halogenated aromatic amine of interest in synthetic chemistry. Leveraging Density Functional Theory (DFT) as the primary computational engine, we explore the molecule's optimized geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and electronic reactivity. The theoretical findings are contextualized with standardized experimental protocols for FT-IR, UV-Vis, and NMR spectroscopy, offering a self-validating framework for researchers. Key electronic properties, including the molecular electrostatic potential (MEP) and nonlinear optical (NLO) activity, are elucidated to provide a holistic understanding of the molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique electronic characteristics of this fluorinated nitroaniline intermediate.

Introduction

Halogenated nitroanilines are a critical class of organic intermediates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific molecule, this compound (C₆H₄F₂N₂O₂), presents a unique electronic landscape due to the interplay of its substituent groups. The aniline moiety features a strong electron-donating amino group (-NH₂) and two electron-withdrawing fluorine atoms (-F) in the ortho positions. Compounding this is the presence of a powerful electron-withdrawing nitro group (-NO₂) in the meta position relative to the amine.

Understanding the electronic properties of this molecule is paramount for predicting its reactivity, stability, and potential applications. Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to probe these properties at the atomic level.[3][4] By calculating parameters such as molecular geometry, vibrational frequencies, frontier orbital energies, and electrostatic potential, we can gain predictive insights that complement and guide experimental work. This guide synthesizes established theoretical methodologies to present a detailed electronic characterization of this compound.

Methodologies: A Synergistic Theoretical & Experimental Workflow

A robust characterization of any molecule relies on the synergy between theoretical prediction and experimental validation. The workflow below illustrates the logical relationship between computational modeling and spectroscopic analysis.

Caption: Integrated workflow for theoretical and experimental analysis.

Computational Chemistry: The DFT Approach

Density Functional Theory is the cornerstone of modern quantum chemical calculations for organic molecules, providing an excellent balance between accuracy and computational cost.

Causality Behind Method Selection:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electron correlation in π-conjugated systems like substituted anilines.[3]

-

Basis Set (6-311++G(d,p)): This basis set is selected for its robustness. The "6-311" indicates a triple-zeta quality for valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for describing the lone pairs on nitrogen, oxygen, and fluorine atoms and for accurately calculating properties like electron affinity. The "(d,p)" polarization functions allow for orbital shape distortion, which is critical for modeling the polar bonds (C-F, N-O, N-H) present in the molecule.[5]

All calculations, including geometry optimization, vibrational frequency analysis, and electronic property determination (HOMO, LUMO, MEP), would be performed using this level of theory. Stationary points on the potential energy surface are confirmed as minima by ensuring the absence of imaginary frequencies in the vibrational analysis.

Experimental Spectroscopic Protocols

To ensure trustworthiness, theoretical data must be benchmarked against experimental results. The following are standardized protocols for the spectroscopic characterization of the title compound.

Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6][7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

-

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.[6]

-

Data Analysis: Characteristic absorption bands corresponding to the functional groups (e.g., N-H stretching, NO₂ asymmetric/symmetric stretching, C-F stretching) are identified and compared with the theoretically calculated vibrational frequencies.[8][9]

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure the maximum absorbance falls within the instrument's linear range (typically < 1.0 AU).[6]

-

Instrumentation: A double-beam UV-Vis spectrophotometer is employed.[6]

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm, using a cuvette containing the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to electronic transitions within the molecule. This experimental value is compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.[10]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.[6]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Data Processing & Analysis: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), and integration values. These are compared with theoretical chemical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][10]

Results and Discussion: Unveiling Electronic Properties

Molecular Geometry Optimization

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. The optimized geometry provides foundational data on bond lengths, bond angles, and dihedral angles.

Caption: Numbering scheme for this compound.

Based on DFT calculations for analogous molecules, the aromatic ring is expected to be nearly planar.[1] The amino group in anilines can exhibit a slight pyramidal geometry.[1] The C-N bond length of the amino group is expected to be shorter than a typical C-N single bond, indicating some degree of π-character due to electron donation into the ring.

Table 1: Selected Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-N7 | ~1.38 | C1-C2-F10 | ~118.5 |

| C2-F10 | ~1.35 | C2-C3-N11 | ~121.0 |

| C3-N11 | ~1.47 | O12-N11-O13 | ~124.0 |

| N11-O12 | ~1.23 | C1-C6-F14 | ~118.5 |

| C6-F14 | ~1.35 | C2-C1-N7 | ~121.0 |

(Note: Values are estimations based on theoretical data for similar substituted anilines and may vary slightly upon specific calculation for the title compound).[1][11]

Vibrational Analysis (FT-IR)

Theoretical frequency calculations are invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum. Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies.[8]

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹, Scaled) | Assignment | Description |

|---|---|---|

| ~3500, ~3400 | ν(N-H) | Asymmetric & Symmetric N-H stretching |

| ~1620 | δ(NH₂) | NH₂ scissoring (bending) |

| ~1570, ~1350 | ν(NO₂) | Asymmetric & Symmetric NO₂ stretching |

| ~1300 | ν(C-N) | C-N (amine) stretching |

| ~1250 | ν(C-F) | C-F stretching |

(Note: Values are characteristic ranges for the specified functional groups).[6][8]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity.[12][13] A smaller gap suggests the molecule is more reactive and more easily polarized.[13]

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting its electron-donating character. Conversely, the LUMO should be concentrated on the nitro group and the aromatic ring, highlighting the electron-accepting nature of the nitro substituent. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.[11]

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy diagram.

The energy gap for similar difluoroaniline molecules calculated with B3LYP is typically in the range of 5.2 eV, indicating high chemical stability.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting reactivity.[14][15] It maps the electrostatic potential onto the electron density surface.

-

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites susceptible to electrophilic attack.[13][15]

-

Blue Regions: Indicate positive potential, electron-deficient. These are sites for nucleophilic attack.[13][15]

For this compound, the MEP map is expected to show a significant negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction.[14][15] A region of positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack or hydrogen bonding.[14]

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like nitroanilines, are often candidates for nonlinear optical (NLO) materials.[16][17][18] Their NLO response is quantified by the first-order hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response. DFT calculations can reliably predict this property. The calculated β₀ for similar nitroaniline derivatives can be several times greater than that of urea, a standard reference material for NLO studies, suggesting potential for applications in optoelectronics.[11][16]

Table 3: Global Reactivity and NLO Descriptors

| Property | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when adding an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution.[3] |

| Electrophilicity Index (ω) | ω = (I+A)² / (8(I-A)) | Propensity to accept electrons.[3] |

| Hyperpolarizability (β₀) | Calculated via DFT | Measure of NLO activity.[11] |

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides a detailed and predictive understanding of its electronic properties. The molecule's geometry is defined by the interplay of its electron-donating and electron-withdrawing substituents. The HOMO-LUMO analysis reveals a significant energy gap, indicative of good chemical stability, with clear localization of frontier orbitals facilitating intramolecular charge transfer. This charge transfer character is further supported by the Molecular Electrostatic Potential map, which clearly delineates the nucleophilic and electrophilic reactive centers. The combination of a strong donor (NH₂) and acceptor (NO₂) group suggests that this compound is a promising candidate for applications requiring specific electronic characteristics, including as a precursor for NLO materials. The computational data presented in this guide, when used in conjunction with the outlined experimental protocols, provides a robust framework for the rational design and application of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. thaiscience.info [thaiscience.info]

- 17. joam.inoe.ro [joam.inoe.ro]

- 18. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoro-3-nitroaniline in Common Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility and stability of 2,6-Difluoro-3-nitroaniline in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a substituted aromatic amine with a molecular structure that dictates its behavior in various chemical environments. A thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical synthesis, materials science, and other research areas.

Key Structural Features:

-

Aniline Moiety: The primary amine group (-NH₂) imparts basicity and the capacity for hydrogen bonding.

-

Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the compound's polarity and susceptibility to chemical transformations.

-

Difluoro Substitution: The two fluorine atoms at positions 2 and 6 provide steric hindrance around the amine group and are strong electron-withdrawing groups, affecting the overall electronic distribution of the aromatic ring.

These features collectively suggest that this compound is a polar molecule with the potential for both hydrogen bond donation and acceptance. Its solubility and stability are therefore expected to be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are critical:

-

Polarity: The presence of the nitro and amino groups, along with the fluorine atoms, creates a significant dipole moment. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitro group and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

-

pH Effects: In aqueous or protic solvents, the basicity of the aniline moiety means that solubility can be significantly influenced by pH. In acidic conditions, the amine group can be protonated to form a more soluble salt.[2]

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic (e.g., Acetone, DMSO, DMF) | Moderate to High | Strong dipole-dipole interactions. |

| Non-polar (e.g., Hexane, Toluene) | Low | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The following protocol outlines a standard procedure.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectroscopy.[3]

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound to a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Assessment

The stability of this compound in solution is a critical parameter, especially for applications where it will be stored or used in a dissolved state. Degradation can be influenced by factors such as the solvent, temperature, light, and the presence of other reactive species.

Potential Degradation Pathways

Nitroaromatic compounds can undergo various degradation reactions. For this compound, potential pathways include:

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatics.[4]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and fluoro groups activate the aromatic ring to nucleophilic attack, potentially by the solvent or other nucleophiles present.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[5]

Experimental Design for Stability Studies

A well-designed stability study should evaluate the impact of various stress conditions.

Caption: Experimental design for a stability study.

Protocol for a Forced Degradation Study

-

Prepare Solutions: Prepare solutions of this compound in the selected organic solvents at a known concentration.

-

Apply Stress Conditions:

-

Thermal Stress: Store aliquots of the solutions at elevated temperatures (e.g., 40 °C, 60 °C) in the dark.

-

Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with a xenon lamp).[5] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

-

Control: Store aliquots at a controlled ambient temperature in the dark.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Data Interpretation and Reporting

All quantitative data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Methanol | 32.7 | [Insert Experimental Value] |

| Ethanol | 24.5 | [Insert Experimental Value] |

| Acetone | 20.7 | [Insert Experimental Value] |

| Acetonitrile | 37.5 | [Insert Experimental Value] |

| Dichloromethane | 8.9 | [Insert Experimental Value] |

| Toluene | 2.4 | [Insert Experimental Value] |

| Hexane | 1.9 | [Insert Experimental Value] |

Table 2: Stability of this compound in Methanol under Stress Conditions (Hypothetical Data)

| Time (hours) | % Remaining (Ambient) | % Remaining (60 °C) | % Remaining (Photostability) |

| 0 | 100 | 100 | 100 |

| 24 | [Value] | [Value] | [Value] |

| 48 | [Value] | [Value] | [Value] |

| 72 | [Value] | [Value] | [Value] |

Conclusion

The solubility and stability of this compound are critical parameters that dictate its utility in various applications. This guide has provided a theoretical framework for understanding these properties based on the molecule's structure, as well as detailed, practical protocols for their experimental determination. By following these methodologies, researchers can generate reliable and accurate data to inform their work in drug development and other scientific disciplines.

References

An In-Depth Technical Guide to 2,6-Difluoro-3-nitroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 2,6-Difluoro-3-nitroaniline (CAS No. 25892-09-5), a fluorinated aromatic nitroamine that serves as a valuable, yet under-documented, intermediate in synthetic chemistry. Given the limited availability of direct experimental data, this document establishes a foundational understanding of the compound by integrating known identifiers with predictive modeling and comparative analysis of its structural isomers. The guide outlines a plausible synthetic route, details predicted physicochemical and spectroscopic properties, discusses expected chemical reactivity, and explores its potential applications in medicinal chemistry and materials science. Standardized protocols for synthesis, purification, and analysis are proposed based on established methodologies for analogous compounds. This guide is intended to be an essential resource for scientists seeking to evaluate and utilize this compound in research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic profile of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to a primary amine.

This compound belongs to this critical class of chemical building blocks. Its specific substitution pattern—with fluorine atoms ortho to the amine and a nitro group ortho to one fluorine and meta to the other—presents a unique combination of steric and electronic features. This guide aims to consolidate the known information and provide expert-driven insights into the chemistry of this compound.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably established and its behavior predicted based on its structure and comparison with well-characterized isomers.

Core Compound Identifiers

A summary of the fundamental identifiers for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 25892-09-5 | [1] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| Molecular Weight | 174.11 g/mol | [2] |